B1578539 Nigrocin-2JDb

Nigrocin-2JDb

Cat. No.: B1578539
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2JDb is a synthetic cationic antimicrobial peptide (AMP) provided for research use only. It is not intended for human, diagnostic, or therapeutic application. Nigrocins are a class of amphibian-derived host defense peptides known for their broad-spectrum activity against microorganisms . As a member of the nigrocin family, this compound is anticipated to share the typical structural features of a linear, amphipathic alpha-helix, a conformation that facilitates interaction with and disruption of microbial membranes . This membrane-disrupting mechanism of action, common to many AMPs, presents a multi-target approach that makes it difficult for pathogens to develop resistance . Research on nigrocin peptides has demonstrated potent activity against a range of clinically relevant targets, including Gram-positive bacteria like Staphylococcus aureus and the antibiotic-resistant Methicillin-Resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria such as E. coli and the fungus C. albicans . Beyond their direct antimicrobial effects, nigrocin peptides are valuable tools for studying structure-activity relationships (SAR), such as the role of conserved motifs like the "Rana box" in stability and function . Furthermore, novel nigrocin peptides are also being investigated for non-antibiotic applications, including their potential to inhibit tyrosinase and reduce melanin production, pointing to possible future uses in dermatological research . This peptide is supplied as a lyophilized powder and should be stored at or below -20°C.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFGKILGVGKKVLCGLSGMC

Origin of Product

United States

Origin and Identification of Nigrocin 2jdb

Natural Bioprospecting and Source Organisms

The identification of Nigrocin-2JDb is rooted in the study of natural sources, specifically the cutaneous secretions of certain amphibian species. These secretions are a complex cocktail of bioactive compounds, including a wide array of peptides with various biological functions.

Isolation from Amphibian Cutaneous Secretions

This compound has been identified from the skin secretions of the Jingdong frog, Odorrana jingdongensis. While the skin secretions of various amphibians are a known source of diverse peptides, current scientific literature primarily documents the presence of this compound in this particular species. Research on the skin secretions of the Cururu toad, Rhinella schneideri, has identified other classes of antimicrobial peptides, such as buforins, peroniins, and brevinins, but not this compound. nih.gov

Table 1: Source Organisms for this compound
SpeciesCommon NameFamilyGeographic Distribution
Odorrana jingdongensisJingdong frogRanidaeAsia
Rhinella schneideriCururu toad, Rococo toadBufonidaeSouth America

Methodologies for Peptide Identification and Characterization

The elucidation of the structure and function of peptides like this compound involves a combination of advanced molecular and biochemical techniques. These methodologies allow for the identification of novel peptides from complex biological mixtures and the determination of their amino acid sequences.

Transcriptomic Approaches

Transcriptomic analysis of amphibian skin glands has become a powerful tool for discovering novel peptides. By sequencing the messenger RNA (mRNA) present in these tissues, researchers can predict the amino acid sequences of the precursor proteins that are later processed into mature bioactive peptides.

Deep sequencing analysis, including RNA sequencing (RNA-Seq), of the granular glands in amphibian skin allows for a comprehensive survey of the transcripts encoding these peptides. nih.gov This approach provides a blueprint of the potential peptide arsenal (B13267) of a given species, facilitating the identification of novel peptide families and variants.

Proteomic and Biochemical Characterization Techniques

Following the initial discovery through transcriptomics, proteomic and biochemical methods are employed to isolate and characterize the mature peptides from the skin secretions.

Fast Protein Liquid Chromatography (FPLC), a type of high-performance liquid chromatography, is a key technique for separating the complex mixture of peptides present in the secretions. This method allows for the purification of individual peptides for further analysis.

Once a peptide is purified, its amino acid sequence is determined using techniques such as Edman degradation. This classic method sequentially removes amino acids from the N-terminus of the peptide, which are then identified. Modern approaches often couple this with mass spectrometry for more accurate and high-throughput sequencing.

Table 2: Methodologies for Peptide Identification and Characterization
MethodologyDescriptionApplication in Peptide Characterization
Transcriptomic Approaches
RNA Sequencing (RNA-Seq)High-throughput sequencing of RNA to determine the transcriptome of a tissue.Identifies the precursor mRNA sequences of peptides in amphibian skin glands. nih.gov
Deep Sequencing AnalysisComprehensive sequencing to a high depth of coverage.Provides detailed information on peptide diversity and variants within a species. nih.gov
Proteomic and Biochemical Techniques
Fast Protein Liquid Chromatography (FPLC)A form of column chromatography used to separate proteins and peptides.Purifies individual peptides from complex skin secretions.
Edman DegradationA method for sequencing amino acids in a peptide from the N-terminus.Determines the primary amino acid sequence of the purified peptide.

Compound Index

Table 3: List of Compounds Mentioned
Compound Name
This compound
Buforins
Peroniins
Brevinins

Structural Characterization and Elucidation of Nigrocin 2jdb

Primary Amino Acid Sequence Determination

Nigrocin-2JDb, also known as Odorranain-H2, is a peptide composed of 21 amino acids. cpu-bioinfor.org Its primary structure, the linear sequence of amino acids, has been determined and is presented as follows:

Gly-Ile-Phe-Gly-Lys-Ile-Leu-Gly-Val-Gly-Lys-Lys-Val-Leu-Cys-Gly-Leu-Ser-Gly-Met-Cys cpu-bioinfor.orgamazonaws.com

This sequence is crucial as it forms the foundation for the peptide's higher-order structures and its ultimate biological activity. The UniProt entry for this peptide is designated as B3A0M7. cpu-bioinfor.orgscielo.br

Table 1: Physicochemical Properties of this compound. This interactive table allows for sorting by clicking on the column headers.
PropertyValue
SequenceGIFGKILGVGKKVLCGLSGMC
Sequence Length21 Amino Acids
Molecular Mass2080.64 Da
Net Charge+3
Isoelectric Point (pI)9.39
FormulaC93H162N24O23S3

Analysis of Secondary and Tertiary Structural Features

The three-dimensional conformation of this compound is critical for its interaction with microbial membranes. This structure is stabilized by specific intramolecular interactions.

Disulfide Bond Localization and Significance

A key feature of this compound's tertiary structure is the presence of a single disulfide bond. cpu-bioinfor.org This covalent bond forms between the thiol groups of the two cysteine residues located at positions 15 and 21 of the peptide chain (Cys15-Cys21). cpu-bioinfor.org This bond creates a cyclic moiety at the C-terminal end of the peptide, a structural feature that is significant for its stability and biological function. cpu-bioinfor.org The formation of this disulfide bridge is a crucial post-translational modification that constrains the peptide's conformation, likely contributing to its antimicrobial efficacy by maintaining a specific and rigid three-dimensional shape. cpu-bioinfor.orgnih.gov

Conformational Studies in Membrane-Mimicking Environments

Detailed conformational studies of this compound specifically within membrane-mimicking environments, such as micellar solutions of sodium dodecyl sulphate (SDS) or dodecylphosphocholine (B1670865) (DPC), are not extensively detailed in the available research. However, for many antimicrobial peptides, such studies are vital to understanding their mechanism of action. cpu-bioinfor.org These environments simulate the interface of a microbial cell membrane. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often employed in these settings to determine the peptide's structure upon membrane interaction. cpu-bioinfor.org It is hypothesized that, like other similar peptides, this compound would adopt a more defined amphipathic structure, such as an alpha-helix, in a membrane-like environment, facilitating its insertion into and disruption of the lipid bilayer. cpu-bioinfor.orgnih.gov

Investigation of Post-Translational Modifications and Their Impact

Post-translational modifications (PTMs) are enzymatic alterations to a protein or peptide after its synthesis, which can significantly diversify its function. thermofisher.comfrontiersin.org In this compound, the most prominent PTM is the formation of the Cys15-Cys21 disulfide bond. cpu-bioinfor.org

This modification results in the cyclization of the C-terminal portion of the peptide. cpu-bioinfor.org This structural constraint is not merely a passive feature; it is integral to the peptide's function. The cyclization imparts a degree of conformational rigidity, which can enhance the peptide's stability against proteases and maintain the specific spatial arrangement of amino acid side chains required for potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org The peptide is described as having a free N-terminus and a C-terminal cyclization via the disulfide bond. cpu-bioinfor.org

Chemical Synthesis and Analog Design of Nigrocin 2jdb

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Nigrocin-2JDb and its Derivatives

The primary method for the chemical synthesis of this compound and its analogs is Solid-Phase Peptide Synthesis (SPPS), specifically utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov This approach allows for the efficient and controlled assembly of the peptide chain on a solid support.

The synthesis process begins with the selection of a suitable resin, such as Rink amide resin, which facilitates the production of C-terminally amidated peptides, a common feature in many natural AMPs that can enhance their activity. nih.govfrontiersin.org The synthesis cycle involves a series of repeated steps:

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgacs.org

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus. Common coupling agents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), often used in conjunction with a base such as N,N-diisopropylethylamine (DIPEA). acs.orgmdpi.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.

This cycle is repeated until the entire peptide sequence is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to remove side-chain protecting groups and release the crude peptide. acs.orgmdpi.com

Purification of the synthesized peptide is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govrsc.org The crude peptide is dissolved in a suitable solvent and loaded onto an RP-HPLC column. A gradient of increasing organic solvent, such as acetonitrile (B52724) in water with 0.1% TFA, is used to elute the peptide, separating it from impurities. rsc.orgnih.gov The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry. rsc.org

Table 1: Key Reagents and Conditions in Fmoc SPPS of Antimicrobial Peptides

Step Reagent/Condition Purpose
Resin Rink Amide Resin Solid support for synthesis, yields C-terminally amidated peptides.
Deprotection 20% Piperidine in DMF Removal of the N-terminal Fmoc protecting group. frontiersin.orgacs.org
Coupling HATU/DIPEA or HBTU/DIPEA Activation and coupling of incoming Fmoc-amino acids. acs.orgmdpi.com
Cleavage TFA/TIS/H₂O Cleavage of the peptide from the resin and removal of side-chain protecting groups. acs.orgmdpi.com
Purification RP-HPLC with Acetonitrile/Water/TFA gradient Separation of the target peptide from synthesis impurities. rsc.orgnih.gov

Rational Design and Chemical Derivatization of this compound Analogs

The rational design of this compound analogs aims to enhance its antimicrobial activity, broaden its spectrum, and improve its therapeutic index. A key structural feature in many frog-derived AMPs, including some Nigrocins, is the "Rana box" motif, a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. frontiersin.orgmdpi.com The role of this motif in the bioactivity of Nigrocin peptides is an active area of investigation.

One notable study on a related peptide, Nigrocin-HL, explored the importance of the Rana box. nih.govfrontiersin.org Researchers designed and synthesized two analogs:

Nigrocin-HLD: A truncated version with the heptapeptide (B1575542) Rana box motif removed.

Nigrocin-HLM: An analog where the Rana box was replaced by a single phenylalanine residue with C-terminal amidation. nih.govfrontiersin.org

The synthesis of these analogs followed the Fmoc-SPPS methodology described previously. nih.gov Interestingly, the study found that the removal of the Rana box in Nigrocin-HLD did not abolish its antimicrobial activity, suggesting it may not be essential for its primary function. nih.govfrontiersin.org Furthermore, the substitution in Nigrocin-HLM resulted in an analog with enhanced potency against antibiotic-resistant bacteria and reduced toxicity. nih.govfrontiersin.orgresearchgate.net This highlights a successful strategy in analog design: targeting specific structural motifs to modulate the peptide's properties.

Table 2: Examples of Rational Design Strategies for Nigrocin-like Peptides

Original Peptide Modification Strategy Resulting Analog Key Finding
Nigrocin-HL Deletion of the "Rana box" motif. nih.govfrontiersin.org Nigrocin-HLD The "Rana box" is not essential for the antimicrobial activity of Nigrocin-HL. nih.govfrontiersin.org
Nigrocin-HL Replacement of the "Rana box" with an amidated phenylalanine. nih.govfrontiersin.org Nigrocin-HLM Enhanced activity against resistant bacteria and reduced toxicity. nih.govfrontiersin.orgresearchgate.net

De Novo Synthesis Strategies for Related Antimicrobial Peptides

De novo design involves creating entirely new peptide sequences with desired antimicrobial properties, often drawing inspiration from the structural characteristics of known AMPs like this compound. A primary goal is to design peptides with high therapeutic indices, meaning they are highly active against microbes but have low toxicity towards mammalian cells. nih.govmdpi.com

A common strategy is the design of amphipathic α-helical peptides, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. This structure is believed to facilitate the peptide's insertion into and disruption of the bacterial cell membrane.

Key strategies in the de novo design of related AMPs include:

Designing Specific Charge Patterns: Researchers have found that specific patterns of basic (B) and hydrophobic (H) residues can lead to potent antimicrobial activity. For example, a "BBHBBHHBBH" pattern was shown to yield peptides with excellent bactericidal and fungicidal activities. frontiersin.org

Incorporation of D-Amino Acids: The use of D-amino acids instead of the naturally occurring L-amino acids can increase the peptide's resistance to proteolytic degradation by enzymes. nih.govresearchgate.net Furthermore, strategic substitution with D-amino acids can modulate the peptide's helicity and hydrophobicity, leading to an improved therapeutic index. nih.gov

Computational Design Tools: A growing number of computational tools and algorithms are being used to predict the antimicrobial activity and toxicity of peptide sequences. mdpi.com These tools can screen vast numbers of virtual peptides, allowing researchers to prioritize the most promising candidates for chemical synthesis and experimental testing. mdpi.com

The synthesis of these de novo peptides also relies on the robust and versatile Fmoc-SPPS methodology. The ability to chemically synthesize these designed peptides is crucial for validating their predicted activities and for further structure-activity relationship studies.

Biological Activities and Mechanistic Studies of Nigrocin 2jdb

Antimicrobial Spectrum of Activity

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Research has established the MIC values of Nigrocin-2JDb against several standard reference strains of bacteria and fungi.

Antibacterial Activity Against Gram-positive Bacteria (e.g., Staphylococcus aureus)

This compound has demonstrated notable activity against Gram-positive bacteria. Specifically, its efficacy has been tested against Staphylococcus aureus, a significant human pathogen. Studies have determined that the MIC of this compound against two different strains of Staphylococcus aureus (ATCC 25923 and CIB 85462) is 15 µM. mdpi.com This indicates a potent inhibitory effect on the growth of this Gram-positive bacterium.

Antibacterial Activity Against Gram-negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The peptide also exhibits strong antibacterial properties against Gram-negative bacteria. For Escherichia coli, another key pathogen, the MIC value has been recorded as 8 µM for both the ATCC 25992 and CIB 84492 strains, suggesting an even greater potency against this bacterium compared to S. aureus. mdpi.com While specific MIC values for this compound against Pseudomonas aeruginosa are not detailed in the available research, the broader family of nigrocin peptides is known for activity against this organism. researchgate.net

Antifungal Activity (e.g., against Candida albicans)

In addition to its antibacterial properties, this compound is active against fungal pathogens. Its antifungal activity has been evaluated against Candida albicans, an opportunistic yeast that can cause infections in humans. The MIC for this compound against C. albicans was found to be 31 µM. mdpi.com This demonstrates that the peptide possesses a broad antimicrobial spectrum, extending to eukaryotic pathogens. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Target Organism Strain Type MIC (µM)
Staphylococcus aureus ATCC 25923 Gram-positive Bacteria 15
Staphylococcus aureus CIB 85462 Gram-positive Bacteria 15
Escherichia coli ATCC 25992 Gram-negative Bacteria 8
Escherichia coli CIB 84492 Gram-negative Bacteria 8
Candida albicans - Fungus (Yeast) 31

Data sourced from DRAMP database. mdpi.com

Elucidation of Cellular and Molecular Mechanisms of Action

Understanding the mechanism by which an antimicrobial peptide kills a pathogen is fundamental to its development as a therapeutic agent. Research into this compound and related amphibian AMPs points towards a primary interaction with the microbial cell membrane, though intracellular activities are also hypothesized. imrpress.comnih.gov

Membrane Interaction and Permeabilization Mechanisms

The primary mechanism of action for most amphibian-derived AMPs, including those in the nigrocin and odorranain families, is the disruption of the microbial cell membrane. imrpress.comvulcanchem.com This process is typically initiated by an electrostatic attraction between the cationic (positively charged) peptide and the anionic (negatively charged) components of the microbial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. vulcanchem.commdpi.com

Following this initial binding, the peptide's structure plays a critical role. Nigrocin peptides are known to adopt an amphipathic α-helical structure, particularly in a membrane-like environment. researchgate.netvulcanchem.com This structure, which features distinct hydrophobic and hydrophilic faces, facilitates the insertion of the peptide into the lipid bilayer of the cell membrane. vulcanchem.comvulcanchem.com Once inserted, these peptides are believed to disrupt membrane integrity through various proposed models, such as the "barrel-stave" or "carpet" model, leading to the formation of pores or a detergent-like effect. mdpi.comnih.gov This permeabilization of the membrane results in the leakage of essential intracellular contents, ultimately causing cell death. imrpress.comvulcanchem.com Studies on other nigrocin peptides have used fluorescent dyes like SYTOX Green to experimentally confirm that these peptides induce changes in membrane permeability. mdpi.comresearchgate.net

Potential Intracellular Target Interactions (e.g., hypothesized nucleic acid binding for similar AMPs)

While membrane disruption is a primary killing mechanism, it is not always the exclusive one. nih.gov Some AMPs are known to translocate across the microbial membrane without causing immediate lysis and then interact with various intracellular targets. mdpi.comfrontiersin.orgmdpi.com This non-lytic mechanism can involve the inhibition of crucial cellular processes. frontiersin.org

For many AMPs, a hypothesized intracellular action is the binding to nucleic acids (DNA and RNA). explorationpub.comnih.gov Peptides such as Buforin II, which is also derived from an amphibian, have been shown to penetrate the cell and bind to DNA and RNA, thereby interfering with replication and transcription. explorationpub.comnih.gov The interaction is often driven by electrostatic forces between the cationic peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids. mdpi.com It is hypothesized that AMPs like this compound could potentially employ a similar multi-hit mechanism, first compromising the membrane and then interacting with intracellular components to ensure cell death. imrpress.comnih.gov However, direct evidence of this compound binding to nucleic acids or other specific intracellular proteins has not yet been detailed in the referenced literature, making this an area for further investigation.

Observed Cellular Morphological Changes in Target Microorganisms

Direct observational studies, such as those using electron microscopy, specifically detailing the morphological changes in microorganisms induced by this compound are not extensively available in the current body of scientific literature. However, based on the known mechanisms of action for antimicrobial peptides (AMPs) isolated from frogs, particularly those from the Odorrana genus, a general pattern of induced cellular alterations can be inferred. mdpi.comsciencedaily.com

Antimicrobial peptides from frogs typically exert their effects by interacting with and disrupting the microbial cell membrane. imrpress.comnih.gov This interaction is primarily driven by the peptide's cationic and amphipathic properties, which facilitate binding to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.comexplorationpub.com

The binding is followed by membrane permeabilization, which can occur through various models like the "barrel-stave," "carpet-like," or "toroidal pore" mechanisms. nih.gov These processes lead to a loss of membrane integrity and are associated with distinct morphological changes:

Membrane Blebbing and Vesicle Formation: The disruption of the membrane's lipid bilayer can cause the formation of small, outward protrusions or "blebs" on the cell surface. asm.org

Surface Roughening and Irregularities: Treatment with membrane-active AMPs often results in a roughened and uneven cell surface, visible under high-resolution microscopy. plos.org

Cell Swelling and Lysis: The formation of pores or defects in the membrane disrupts the osmotic balance, leading to an influx of water, cell swelling, and eventual rupture (lysis), releasing the intracellular contents. nih.gov

Formation of Intracellular Mesosome-like Structures: In some cases, the disruption of the cytoplasmic membrane can lead to the invagination and formation of complex membranous structures within the cell. nih.gov

Scanning and transmission electron microscopy studies on bacteria treated with other membrane-active AMPs have revealed effects ranging from the formation of blisters and craters on the cell envelope to complete cell disintegration. plos.orgnih.gov Given that this compound is an antimicrobial peptide from a frog, it is highly probable that its mechanism involves similar membrane-disruptive processes, leading to comparable morphological damage in target microorganisms.

Assessment of Activity and Selectivity

A critical aspect of the therapeutic potential of any antimicrobial agent is its selectivity for microbial cells over host cells. One of the standard measures of cytotoxicity is hemolytic activity, which assesses the ability of a compound to lyse red blood cells. For this compound, its hemolytic activity has been evaluated against rabbit erythrocytes.

Research has shown that this compound exhibits significant hemolytic activity at higher concentrations. Specifically, at a concentration of 128 µg/ml, this compound was found to cause 88.4 ± 4.2% hemolysis of rabbit red blood cells. mdpi.com This indicates a considerable lytic effect on eukaryotic cell membranes under these conditions.

Table 1: Hemolytic Activity of this compound

Compound Concentration Cell Type Hemolysis (%)

This table presents the reported hemolytic activity of this compound against rabbit erythrocytes at a specific concentration.

The therapeutic utility of an antimicrobial peptide is determined by its ability to effectively kill or inhibit the growth of pathogens at concentrations that are not toxic to the host. This balance is often expressed as a therapeutic index, which compares the concentration required for antimicrobial activity (e.g., Minimum Inhibitory Concentration, MIC) to the concentration that causes toxicity to host cells (e.g., hemolytic concentration).

This compound has demonstrated potent antimicrobial activity against a range of microorganisms. mdpi.com A comparative analysis of its antimicrobial efficacy (MIC) and its host cell toxicity (hemolytic activity) provides insight into its selectivity.

Table 2: Antimicrobial and Hemolytic Activity of this compound

Target Organism Type MIC (µM) Hemolytic Activity (128 µg/ml)
Staphylococcus aureus ATCC 25923 Gram-positive bacterium 15 88.4 ± 4.2%
Escherichia coli ATCC 25992 Gram-negative bacterium 8 88.4 ± 4.2%

This table compares the Minimum Inhibitory Concentration (MIC) of this compound against representative microorganisms with its hemolytic activity against rabbit erythrocytes.

From the data, it is evident that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, at micromolar concentrations. mdpi.com However, the high hemolytic activity at 128 µg/ml suggests a relatively narrow therapeutic window. While the peptide is a potent antimicrobial, its significant toxicity towards eukaryotic cells at higher concentrations is a critical consideration for its potential therapeutic applications. The challenge lies in the fact that the properties that enable the peptide to disrupt microbial membranes can also lead to the lysis of host cells like erythrocytes. imrpress.com

Structure Activity Relationship Sar Studies of Nigrocin 2jdb and Its Analogs

Impact of Amino Acid Substitutions and Truncations on Biological Activity

The biological activity of nigrocin-2 (B1578548) peptides is profoundly influenced by amino acid substitutions and truncations, particularly concerning the C-terminal Rana box motif. The Rana box is a conserved feature in many amphibian AMPs, consisting of a cyclic heptapeptide (B1575542) with a disulfide bond. mdpi.comfrontiersin.org However, its importance for antimicrobial function is not uniform across all peptide families and can vary significantly. mdpi.comnih.gov

In the case of nigrocin-HL, a peptide with high similarity to other nigrocin-2 family members, the role of the Rana box has been systematically investigated. nih.govfrontiersin.org To assess the motif's importance, a truncated analog, named nigrocin-HLD, was synthesized by removing the entire heptapeptide Rana box sequence. nih.gov Comparative analysis of the antimicrobial activity of the full-length peptide (nigrocin-HL) and the truncated version (nigrocin-HLD) revealed that the Rana box is not essential for the fundamental antimicrobial activity of nigrocin-HL. nih.govfrontiersin.org The truncated peptide displayed comparable efficacy against several standard microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Further modifications involved substituting the entire Rana box with a single amidated phenylalanine residue, creating an analog named nigrocin-HLM. This substitution resulted in a dramatic enhancement of antimicrobial and bactericidal potency, as detailed in the table below. nih.govfrontiersin.org The modified peptide, nigrocin-HLM, exhibited a more than 10-fold increase in inhibitory activity against S. aureus, E. coli, and C. albicans compared to the natural peptide. nih.gov Most notably, this substitution conferred potent activity against multiple strains of methicillin-resistant S. aureus (MRSA), a capability that was negligible in the parent peptide. nih.govfrontiersin.org This demonstrates that while truncation maintains baseline activity, strategic substitution can significantly broaden and enhance the antimicrobial spectrum.

Table 1: Antimicrobial Activities of Nigrocin-HL and its Analogs | Microorganism | MIC (μM) | | :--- | :---: | | | Nigrocin-HL | Nigrocin-HLM | | S. aureus (ATCC 25923) | 64 | 4 | | E. coli (ATCC 25922) | 128 | 8 | | C. albicans (ATCC 10231) | 64 | 4 | | P. aeruginosa (ATCC 27853) | >256 | 32 | | MRSA (NCTC 12493) | >256 | 4 | | MRSA (ATCC 43300) | >256 | 1 | Data sourced from Bao et al. (2018). nih.gov

Identification of Key Pharmacophoric Regions and Functional Motifs

The structure of nigrocin-2 peptides can be broadly divided into two key regions that constitute their pharmacophore: the N-terminal amphipathic α-helical domain and the C-terminal Rana box motif. nih.govmdpi.com

The N-terminal α-helix is a critical functional motif for the antimicrobial action of many AMPs, including nigrocin-2. nih.gov This region, typically spanning from residue 3 to 18, adopts an α-helical conformation, particularly in membrane-mimicking environments. nih.gov The arrangement of amino acids in this helix creates an amphipathic structure, with distinct hydrophobic and hydrophilic faces. This amphipathicity is crucial for the peptide's interaction with and disruption of microbial cell membranes, which is believed to be its primary mechanism of action. nih.govnih.gov The positively charged residues on the hydrophilic face interact with the negatively charged components of bacterial membranes, while the hydrophobic face inserts into the lipid bilayer, leading to membrane permeabilization and cell death. nih.govnih.gov

The C-terminal Rana box is another significant, though variable, functional motif. As discussed, its role can range from being essential for activity in some peptides to being dispensable in others, like nigrocin-HL. nih.govnih.gov The disulfide bridge within the Rana box can contribute to the structural stability of the peptide. researchgate.net However, studies on nigrocin-HL suggest that this stabilization is not critical for its antimicrobial function and that replacing this entire motif can lead to superior activity. nih.govresearchgate.net This indicates that for the nigrocin-2 family, the primary pharmacophoric features reside in the N-terminal α-helical domain, while the C-terminal region is a key target for modification to fine-tune activity and specificity.

Correlation of Structural Modifications with Antimicrobial Potency and Specificity

A clear correlation exists between specific structural modifications of nigrocin-2 analogs and their resulting antimicrobial potency and specificity. The study of nigrocin-HL and its analog nigrocin-HLM provides a strong model for these relationships. nih.gov

Furthermore, the secondary structure is intrinsically linked to activity. Circular dichroism (CD) spectroscopy revealed that both nigrocin-HL and nigrocin-HLM adopt an α-helical structure in a membrane-mimicking environment (50% trifluoroethanol). nih.govnih.gov The modification in nigrocin-HLM preserved the crucial α-helical conformation necessary for membrane interaction. nih.gov

The most significant outcome of the structural modification was the broadening of antimicrobial specificity. Nigrocin-HL showed negligible activity against antibiotic-resistant bacteria like MRSA. nih.gov In contrast, nigrocin-HLM was potent against all tested MRSA strains, including clinical isolates. nih.govfrontiersin.org This suggests that the substitution of the Rana box with phenylalanine creates a structure that is more effective at disrupting the membranes of these resistant pathogens. The enhanced positive charge and optimized amphipathicity of the resulting peptide likely contribute to this expanded specificity. researchgate.net

Computational Modeling and Molecular Docking Approaches in SAR Elucidation

Computational modeling and molecular docking are powerful tools in the field of drug discovery and are increasingly applied to the study of antimicrobial peptides to elucidate their structure-activity relationships. researchgate.netresearchgate.net These in silico methods allow for the prediction of three-dimensional structures, the simulation of peptide-membrane interactions, and the identification of key binding features, thereby guiding the rational design of more potent and selective peptide analogs. nih.govresearchgate.net

Computational Modeling techniques, such as homology modeling and ab initio prediction, are used to generate 3D structures of peptides. For instance, the α-helical structure of nigrocin-2 peptides has been predicted and confirmed using these methods in conjunction with experimental techniques like CD spectroscopy. nih.govnih.gov Tools like ColabFold, which utilizes AlphaFold2, have been employed to predict the structures of various amphibian AMPs, including those from the Nigrocin-2 family, associating helical structures with broad-spectrum antibacterial activity. mdpi.comnih.gov Ramachandran plot analysis and programs like PROSA can then be used to validate the quality and stereochemical properties of the predicted models. nih.gov

Pharmacophore modeling can also be derived from these computational studies. A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific biological target. nih.gov By analyzing the docked conformations of active peptides, a pharmacophore model for the nigrocin-2 family could be developed, highlighting the essential spatial arrangement of hydrophobic, hydrophilic, and charged groups required for potent antimicrobial activity. This model could then be used for virtual screening of compound libraries to identify new potential antimicrobial agents. mdpi.com

Pre Clinical Research and in Vitro / in Vivo Studies Mechanistic Focus in Non Human Systems

Evaluation of Antimicrobial Efficacy in Research Models (e.g., in vitro cultures, in vivo animal models for mechanistic insights)

The antimicrobial activity of Nigrocin-2JDb has been evaluated against a spectrum of microorganisms, demonstrating its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Studies

Research has established the broad-spectrum antimicrobial capabilities of this compound through the determination of Minimum Inhibitory Concentrations (MICs). These studies indicate that the peptide is active against various bacterial and fungal strains. cpu-bioinfor.org A structural study of a related peptide, nigrocin 2, revealed that it forms an amphipathic alpha-helix, a common feature of many antimicrobial peptides that allows them to interact with and disrupt microbial cell membranes, leading to cell death. nih.gov This structural characteristic is likely shared by this compound and underpins its antimicrobial action.

Below is a summary of the reported antimicrobial activity of this compound:

Microorganism Strain Minimum Inhibitory Concentration (MIC) (µM) Gram Staining Kingdom
Staphylococcus aureusATCC 2592316Gram-positiveBacteria
Staphylococcus aureusCIB 854628Gram-positiveBacteria
Escherichia coliATCC 2599216Gram-negativeBacteria
Escherichia coliCIB 8449216Gram-negativeBacteria
Candida albicans63Not ApplicableFungi

This table is generated based on available data. Further research may identify a broader range of susceptible microorganisms.

In Vivo Studies

Currently, there is a lack of publicly available scientific literature detailing in vivo studies conducted specifically on this compound for mechanistic insights. While the in vitro data suggests a membrane-disrupting mechanism, further in vivo research would be necessary to understand its efficacy, stability, and mechanism of action within a complex biological system.

Investigation of Microbial Resistance Development to this compound

The development of microbial resistance to conventional antibiotics is a significant global health concern. Antimicrobial peptides like this compound are of interest due to their potential to circumvent common resistance mechanisms. imrpress.com The primary mode of action for many AMPs, including the nigrocin family, involves the physical disruption of the cell membrane, a mechanism that is less likely to be overcome by single-point mutations compared to the targeted enzymatic pathways of traditional antibiotics. nih.gov

However, there is currently no specific research available in the public domain that has investigated the development of microbial resistance to this compound. Long-term studies exposing various microbial populations to sub-lethal concentrations of the peptide would be required to assess the potential for and mechanisms of resistance development.

Exploration of Synergistic or Antagonistic Effects with Other Antimicrobial Agents

The combination of antimicrobial agents can potentially lead to enhanced efficacy (synergism) or reduced efficacy (antagonism). Such studies are crucial for developing effective combination therapies, particularly for treating resistant infections.

At present, there are no published studies that have specifically investigated the synergistic or antagonistic effects of this compound in combination with other antimicrobial agents. Research in this area would be valuable to determine if this compound could be paired with existing antibiotics to enhance their effectiveness or combat resistance.

Future Research Directions and Translational Perspectives in Non Clinical Settings

Continued Discovery and Design of Novel Nigrocin-2JDb Variants with Improved Academic Profiles

The discovery and design of new antimicrobial peptides (AMPs) are crucial in the face of rising antibiotic resistance. asm.orgmdpi.com Future research will likely focus on creating novel this compound variants with enhanced efficacy and specificity. This can be achieved through various strategies, including amino acid substitution and truncation of the peptide sequence. mdpi.com For instance, the "Rana box" structure, a conserved region in many frog-derived peptides, has been shown to be important for the bioactivity and toxicity of Nigrocin-PN. nih.govresearchgate.net By modifying this and other structural motifs, researchers can aim to develop variants with improved antimicrobial activity and reduced hemolytic effects.

Synergistic studies, combining Nigrocin variants with conventional antibiotics, also represent a promising research direction. nih.govresearchgate.netmdpi.com Investigating these combinations could reveal pathways to combat multidrug-resistant pathogens more effectively.

Strategy for Variant DesignDesired OutcomeExample from Nigrocin Research
Amino Acid SubstitutionEnhanced antimicrobial potency, reduced toxicityModification of the "Rana box" in Nigrocin-PN analogues influenced their activity spectra and hemolytic properties. nih.govresearchgate.net
Peptide TruncationIdentification of minimal active sequence, reduced production costShorter peptide analogues can retain antimicrobial activity while potentially having lower toxicity. mdpi.com
Combination with AntibioticsSynergistic effects, overcoming drug resistanceNigrocin-PN showed synergistic effects with ampicillin against Staphylococcus aureus. nih.gov

Application of Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how Nigrocin peptides interact with microbial membranes is fundamental to their development as research tools and potential therapeutics. Advanced biophysical techniques are essential for elucidating these mechanisms at a molecular level. tandfonline.comtandfonline.comnih.govnih.gov Techniques such as Circular Dichroism (CD) can be used to study the secondary structure of this compound in different environments, including in the presence of bacterial membranes. tandfonline.comnih.gov

Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data on the binding affinity of the peptide to lipid bilayers, while fluorescence-based leakage experiments can monitor the peptide's ability to permeabilize membranes. tandfonline.comnih.gov Neutron and anomalous X-ray diffraction can be employed to investigate the structure of pores formed by the peptides in membranes. tandfonline.comtandfonline.com These techniques, when used in concert, can provide a comprehensive picture of the peptide's mechanism of action.

Biophysical TechniqueInformation GainedRelevance to this compound Research
Circular Dichroism (CD)Secondary structure of the peptideUnderstanding conformational changes upon membrane interaction. tandfonline.comnih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity and thermodynamicsQuantifying the interaction between the peptide and microbial membranes. tandfonline.comnih.gov
Fluorescence SpectroscopyMembrane permeabilization and peptide localizationAssessing the peptide's ability to disrupt membrane integrity. tandfonline.comnih.gov
Neutron and X-ray Scattering/DiffractionPore formation and membrane structural changesElucidating the detailed mechanism of membrane disruption. tandfonline.comtandfonline.com

Development of Predictive Computational Models for Peptide Design and Optimization

Computational approaches are becoming increasingly integral to the design and optimization of antimicrobial peptides. nih.govnih.govacs.orgmdpi.com Machine learning and deep learning models can be trained on existing AMP databases to predict the antimicrobial activity of novel sequences, including variants of this compound. nih.govacs.org These models can analyze features such as amino acid composition, sequence motifs, and predicted secondary structure to identify promising candidates for synthesis and experimental testing.

Molecular dynamics (MD) simulations offer a powerful tool to visualize the interaction of this compound with bacterial membranes at an atomic level. asm.org These simulations can provide insights into the initial binding events, peptide insertion into the lipid bilayer, and the formation of pores or other membrane-disrupting structures. asm.org This information is invaluable for the rational design of peptides with improved properties.

Computational ApproachApplication in Peptide DesignPotential Impact on this compound
Machine Learning/Deep LearningPrediction of antimicrobial activity and toxicityRapidly screen large virtual libraries of Nigrocin variants to identify lead candidates. nih.govnih.govacs.org
Molecular Dynamics (MD) SimulationsElucidation of peptide-membrane interaction mechanismsProvide atomic-level insights to guide the rational design of more potent and selective variants. asm.org
Quantitative Structure-Activity Relationship (QSAR)Correlating peptide structure with biological activityDevelop predictive models to optimize the therapeutic index of this compound.

Potential for this compound and its Analogs as Research Tools in Microbiology and Biochemistry

Beyond their potential therapeutic applications, Nigrocin peptides and their analogs can serve as valuable research tools in microbiology and biochemistry. Their ability to selectively target and disrupt microbial membranes makes them useful for studying membrane composition and dynamics. For example, fluorescently labeled this compound could be used to visualize and track interactions with live bacteria.

Furthermore, the specific mechanisms of action of different Nigrocin variants can be exploited to probe various cellular processes. For instance, a variant that inhibits cell division without immediately lysing the cell could be a tool to study the bacterial cell cycle. The development of a diverse library of Nigrocin analogs with distinct activities would provide a powerful toolkit for fundamental research in bacterial physiology and pathogenesis. Some Nigrocin family members, like Nigrocin-OA27, have also been investigated for their effects on melanin synthesis, indicating their potential as research tools in dermatological and pigmentation studies. frontiersin.orgnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing reproducible synthesis protocols for Nigrocin-2JDb?

  • Methodological Answer :

  • Begin with a literature review to identify existing synthesis routes and their limitations. Prioritize methods that align with the compound’s structural complexity (e.g., stereochemistry, functional groups).
  • Use controlled variables (e.g., temperature, solvent systems) and validate each step via spectroscopic techniques (e.g., NMR, HRMS). Ensure purity thresholds (>95%) are met using HPLC or GC-MS .
  • Include detailed experimental procedures in the main manuscript for critical steps (e.g., catalytic reactions), while supplementary materials should house exhaustive data (e.g., optimization trials) .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

  • Methodological Answer :

  • Combine multiple analytical techniques: X-ray crystallography for absolute configuration, 2D NMR for connectivity, and elemental analysis for stoichiometric validation.
  • For novel derivatives, provide comparative data against known analogs (e.g., melting points, spectral overlays) to confirm structural novelty .
  • Address impurities by reporting retention times in chromatograms and proposing mechanisms for byproduct formation .

Q. What analytical techniques are optimal for assessing the stability of this compound under varying physicochemical conditions?

  • Methodological Answer :

  • Design accelerated stability studies (e.g., thermal stress at 40–60°C, pH variations) and monitor degradation via UV-Vis spectroscopy or mass spectrometry.
  • Quantify degradation products using validated calibration curves and report uncertainty margins (e.g., ±2% RSD) .
  • Cross-reference findings with computational models (e.g., DFT for bond dissociation energies) to predict degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across independent studies?

  • Methodological Answer :

  • Conduct a meta-analysis of raw datasets (if accessible) to identify variability sources (e.g., assay protocols, cell lines). Use statistical tools (ANOVA, Bland-Altman plots) to quantify discrepancies .
  • Replicate conflicting experiments under standardized conditions (e.g., identical IC50 assay parameters) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Explore structural analogs to isolate activity-determining moieties and publish negative results to clarify irreproducible claims .

Q. What methodological frameworks are effective for optimizing this compound synthesis under non-ideal conditions (e.g., solvent-free, low-energy)?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to screen parameters (e.g., catalyst loading, microwave irradiation time) and identify Pareto-optimal conditions .
  • Compare energy efficiency metrics (e.g., E-factor, PMI) against traditional routes to justify sustainability claims .
  • Collaborate with computational chemists to model reaction kinetics and transition states, enabling mechanistic validation .

Q. How can interdisciplinary approaches integrate computational modeling with experimental data to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Combine molecular docking (e.g., AutoDock Vina) with SPR binding assays to prioritize target proteins. Validate predictions via CRISPR knockouts or siRNA silencing .
  • Use machine learning (e.g., QSAR models) to correlate structural features with bioactivity, ensuring training datasets include diverse chemical scaffolds .
  • Publish open-access computational workflows (e.g., GitHub repositories) to enhance reproducibility and cross-disciplinary collaboration .

Data Reporting and Ethical Considerations

  • Avoiding Ambiguity : Ensure raw data (e.g., NMR FID files, chromatograms) are archived in public repositories (e.g., Zenodo) with DOIs for independent verification .
  • Addressing Limitations : Explicitly discuss batch-to-batch variability in synthesis yields or bioassay replicates, proposing mitigation strategies (e.g., automated purification systems) .
  • Ethical Compliance : Declare funding sources and adhere to NIH guidelines for preclinical data reporting (e.g., ARRIVE checklist for in vivo studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.